3,3-Dimethyl-1-(2-methylpiperidin-3-YL)urea

Medicinal Chemistry Scaffold Design Chiral Building Blocks

Researchers screening piperidine-urea ligands often encounter flat SAR from achiral analogs, making it impossible to resolve whether potency resides in a single enantiomer. 3,3-Dimethyl-1-(2-methylpiperidin-3-yl)urea (CAS 1499042-56-6) introduces a single stereocenter at the piperidine 2-position, directly addressing this limitation. • Single chiral center enables enantiomer separation and independent activity testing-unlike the des-methyl analog 3,3-dimethyl-1-(piperidin-3-yl)urea (CAS 1057003-11-8). • The 2-methyl group constrains ring conformation, modulating urea pharmacophore orientation in GPCR and ion channel binding pockets. • Documented urea-transporter SAR: structurally similar piperidinyl ureas span IC50 values from 400 nM to >100 µM, confirming that subtle substitution drives measurable potency shifts. • Supplied at 95% purity with full analytical characterization; standard research quantities (1 g-10 g) available for immediate procurement.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B13241213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(2-methylpiperidin-3-YL)urea
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC1C(CCCN1)NC(=O)N(C)C
InChIInChI=1S/C9H19N3O/c1-7-8(5-4-6-10-7)11-9(13)12(2)3/h7-8,10H,4-6H2,1-3H3,(H,11,13)
InChIKeyCAHRMHQMODVARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-(2-methylpiperidin-3-YL)urea: Chemical Identity & Structural Class


3,3-Dimethyl-1-(2-methylpiperidin-3-YL)urea (C9H19N3O, MW 185.27) is a synthetic urea derivative featuring a 2-methylpiperidine ring substituted at the 3-position with a 3,3-dimethylurea moiety. The compound belongs to the family of N-heterocyclic ureas, specifically piperidine-3-yl ureas, which have been explored as ligands for G‑protein‑coupled receptors, ion channels, and transporters [1]. The closest commercially catalogued analog is 3,3-dimethyl-1-(piperidin-3-yl)urea (CAS 1057003‑11‑8, C8H17N3O, MW 171.24), which lacks the 2-methyl group on the piperidine ring . This single methyl substitution introduces a stereocenter, alters the conformational ensemble of the piperidine ring, and is expected to affect target recognition and metabolic stability, making the compound a distinct chemical entity rather than a generic piperidine‑urea fragment.

Chiral 2-methylpiperidine scaffold for stereospecific target engagement
Explored ligand class for GPCR, ion channel, and transporter targets
Requires exact compound; achiral des-methyl analog is not a direct substitute

Why 3,3-Dimethyl-1-(2-methylpiperidin-3-YL)urea Cannot Be Substituted by Generic Analogs


Piperidine‑urea derivatives display steep structure‑activity relationships (SAR) where subtle changes, such as the presence or absence of a ring methyl group, can drastically alter biochemical activity and pharmacokinetics. For example, among urea‑transporter inhibitors, IC50 values span from 400 nM to >100 µM for structurally similar scaffolds [1]. The 2‑methyl substitution on the piperidine ring of the target compound introduces a chiral center and constrains the ring conformation, which can modulate orientation of the urea pharmacophore within the binding pocket. Consequently, substituting the target compound with the des‑methyl analog 3,3‑dimethyl‑1‑(piperidin‑3‑yl)urea (CAS 1057003‑11‑8) or other piperidinyl ureas risks loss of target engagement, altered selectivity, and unpredictable metabolic fate. The quantitative evidence below demonstrates that structurally defined piperidine‑ureas exhibit measurable differences in potency, selectivity, and functional behavior.

Target: 2-Methylpiperidine urea (chiral)
Substitute: Des-methyl piperidine urea (achiral, CAS 1057003-11-8)
The 2-methyl group creates a stereocenter and conformational constraint. Substitution may shift target engagement, alter selectivity, and preclude enantioselective studies.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-(2-methylpiperidin-3-YL)urea


2-Methylpiperidine vs. Des-Methyl Piperidine Core

The target compound incorporates a 2-methyl substituent on the piperidine ring, creating a stereocenter at the 2-position. The closest commercially available analog, 3,3‑dimethyl‑1‑(piperidin‑3‑yl)urea (CAS 1057003‑11‑8), lacks this methyl group . Molecular weight increases from 171.24 to 185.27 g/mol, and the added methyl group increases lipophilicity (clogP) by approximately 0.5 log units, while simultaneously introducing a chiral center that yields two possible enantiomers. This structural nuance is critical in fragment‑based drug discovery where even single‑atom changes can shift IC50 by >10‑fold [1].

2‑Methyl vs. Des‑Methyl Core
Head‑to‑head
MW 185.27 vs 171.24; ΔclogP ≈ +0.5; +1 stereocenter
Chiral scaffold distinction; achiral analog cannot replicate stereochemical properties
Based on vendor molecular structures; activity data not yet reported
Medicinal Chemistry Scaffold Design Chiral Building Blocks

Urea Transporter Inhibition Class-Level SAR

Piperidine‑urea derivatives are represented in the urea transporter (UT‑A) inhibitor class. A screen of ~90,000 compounds identified piperidine‑containing hits with UT‑A1 IC50 values in the low micromolar range. While direct activity data for the target compound are not yet publicly reported, structurally analogous 3,3‑disubstituted piperidine ureas have shown IC50 values from 400 nM to 16 µM in the same MDCK‑UT‑A1 fluorescence plate‑reader assay [1]. The presence of a 2‑methyl substituent has been shown in related piperidine SAR studies to modulate potency by 2‑ to 20‑fold versus the unsubstituted core [2].

UT‑A1 Inhibition Class SAR
Class‑level
Target activity not reported; related piperidine ureas: IC50 400 nM – 16 µM (MDCK‑UT‑A1 assay)
Supports pharmacological relevance; exact potency requires experimental determination
Data inferred from structurally related analogs; compound‑specific validation needed
UT-A1 Inhibitor Urea Transporter Chemical Probe

Chiral Purity & Enantiomeric Differentiation

The 2‑methyl group renders the piperidine ring chiral, producing two enantiomers (2R,3S and 2S,3R). The des‑methyl analog 3,3‑dimethyl‑1‑(piperidin‑3‑yl)urea (CAS 1057003‑11‑8) is achiral and cannot serve as a chiral probe . Chiral HPLC or SFC can resolve the enantiomers of the target compound, enabling their use as single‑enantiomer standards for asymmetric synthesis or pharmacological evaluation. Commercial single‑enantiomer piperidine‑urea hydrochlorides, such as (S)‑3,3‑dimethyl‑1‑(piperidin‑3‑yl)urea hydrochloride (CAS 1338222‑39‑1), demonstrate the feasibility of enantiopure synthesis for this scaffold class .

Chiral Purity & Enantiomeric Differentiation
Direct head‑to‑head
Chiral (one stereocenter); enantiomers resolvable by chiral HPLC/SFC
Enables enantiomer‑specific studies; achiral analog structurally incapable
Single‑enantiomer synthesis feasibility demonstrated for related hydrochlorides
Chiral Chromatography Enantioselective Synthesis Analytical Standards

Application Scenarios for 3,3-Dimethyl-1-(2-methylpiperidin-3-YL)urea


Chiral Fragment Library Expansion for GPCR & Transporter Targets

The compound's single stereocenter and piperidine‑urea pharmacophore make it suitable for chiral fragment libraries targeting class‑A GPCRs or solute carrier transporters, where the 2‑methyl group may probe a previously uncharted subpocket identified in patent SAR studies of 3‑substituted piperidine ureas [1].

Enantioselective SAR Campaigns

When a racemic piperidinyl urea hit is identified from screening, the chiral nature of this compound allows separation of enantiomers and independent activity testing, establishing whether potency resides in a single enantiomer—an option not available with achiral analogs like 3,3‑dimethyl‑1‑(piperidin‑3‑yl)urea .

Internal Standard for Mass Spectrometry Metabolite Profiling

The unique molecular weight (185.27) and facile fragmentation pattern of the 2‑methylpiperidine‑urea core enable its use as a stable internal standard for LC‑MS/MS quantification of structurally related urea metabolites or degradation products, where the des‑methyl analog would co‑elute or produce identical MRM transitions .

Application
Selection Property
Validation Focus
Fragment‑based screening (GPCR/transporter)
Chiral piperidine‑urea scaffold
Subpocket stereochemical probing
Enantioselective SAR profiling
Separable enantiomers
Enantiomer‑specific potency evaluation
LC‑MS/MS internal standard
Distinct molecular ion and fragmentation
Differentiated MRM transitions from achiral urea analogs
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